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molecular formula Sc B1222775 Scandium CAS No. 7440-20-2

Scandium

Cat. No. B1222775
M. Wt: 44.95591 g/mol
InChI Key: SIXSYDAISGFNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06171522B2

Procedure details

The catalytic effect of the scandium salt of 5-trifluoromethanesulfonyl-1,3-dibutyl-2-sulfonyl-barbituric acid, obtained in Example 25, towards a Friedel-Crafts reaction of acylation was evaluated in the following manner. In 40 ml of anhydrous nitromethane, there is added 887 mg (0.7 moles) of the scandium salt of 5-trifluoromethylsulfonyl-1,3-dibutyl-2-sulfonyl-barbituric acid, and 1.08 g (10 mmoles) of anisole and 2.04 g (20 mmoles) of acetic anhydride. After stirring during 10 min at 21° C., the reaction mixture was diluted with 50 ml of ether and the reaction was inhibited with 100 ml of a saturated solution of sodium bicarbonate NaHCO3. After filtration on Celite, the solution was extracted with three fractions of 50 ml ether, then the collected ether phase was washed with a saturated solution of potassium chloride. After drying the ether phase with magnesium sulfate and evaporation, 1.46 g of p-methoxyacetophenone (95% yield) were recovered with a purity characterized by a proton RMN higher than 99%.
[Compound]
Name
saturated solution
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium bicarbonate NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-trifluoromethylsulfonyl-1,3-dibutyl-2-sulfonyl-barbituric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.08 g
Type
reactant
Reaction Step Four
Quantity
2.04 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
887 mg
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10].S([O-])([O-])(=O)=O.[Mg+2]>[N+](C)([O-])=O.CCOCC.[Sc]>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:9](=[O:11])[CH3:10])=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
saturated solution
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
sodium bicarbonate NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
5-trifluoromethylsulfonyl-1,3-dibutyl-2-sulfonyl-barbituric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.08 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Name
Quantity
887 mg
Type
catalyst
Smiles
[Sc]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Stirring
Type
CUSTOM
Details
After stirring during 10 min at 21° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration on Celite
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with three fractions of 50 ml ether
WASH
Type
WASH
Details
the collected ether phase was washed with a saturated solution of potassium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ether phase

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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